2-(1-乙基-1H-1,2,3-三唑-4-基)乙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

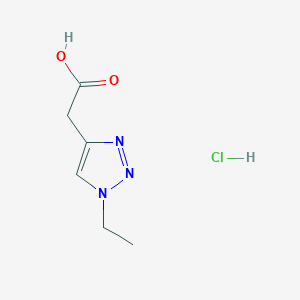

The compound “2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride” belongs to the class of organic compounds known as 1,2,3-triazoles . These are organic compounds containing the 1,2,3-triazole ring, a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been accomplished using ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules . All newly synthesized compounds were characterized by various analytical and spectral techniques .Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole analogs was confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-1,2,3-triazole analogs include the propargylation of 2-hydroxynaphthaldehyde followed by Copper (I)-catalyzed azide-alkyne cycloaddition with various organic azides . The resulting 1H-1,2,3-triazol-4-yl analogs were transformed to corresponding oxime derivatives upon grinding with hydroxylamine hydrochloride under solvent-free conditions .科学研究应用

合成与结构分析

研究人员合成了各种与“2-(1-乙基-1H-1,2,3-三唑-4-基)乙酸盐酸盐”相关的化合物,并利用 X 射线衍射等技术分析了它们的结构。例如,研究合成了 4-氨基-3-(乙基)-5-(4-氯苯基)-4H-1,2,4-三唑及其衍生物,通过分子间氢键突出了结构特征,有助于在其结构内形成骨架和环(Şahin 等人,2014)。

化学反应和衍生物

研究的另一个方面集中在涉及三唑衍生物的化学反应上。已经进行了由氰基乙酸乙酯和丙二腈衍生的偶氮基腙的环化反应形成偶氮[5,1-c][1,2,4]三嗪的研究,探讨了溶剂对环化过程的影响和各种结构衍生物的形成(Gray 等人,1976)。

材料开发和应用

已经探索了新型材料的开发,例如源自 1,2,4-三唑-羧酸盐合成子的多孔纳米球的三维链。这些材料源自氨基酸衍生物,表现出强烈的分子间氢键,导致形成无限的一维链。此类材料在催化、吸附和作为进一步化学改性的前体方面具有潜在应用(Naik 等人,2010)。

抗菌和缓蚀

还对新型 1-(5-苯基氨基-[1,3,4]噻二唑-2-基)甲基-5-氧代-[1,2,4]三唑及其相关衍生物的抗菌活性进行了研究。这些研究旨在探索三唑衍生物作为针对各种微生物的抗菌剂的潜力。此外,新型三唑衍生物已被研究作为低碳钢的生态缓蚀剂,展示了这些化合物在生物和工业背景中的多功能应用(Demirbas 等人,2004),(Nahlé 等人,2021)。

高效合成方法

已经报道了为三唑衍生物(包括“2-(1-乙基-1H-1,2,3-三唑-4-基)乙酸盐酸盐”)开发高效且可持续的合成方法的努力。这些方法专注于原子经济性、环境友好性和避免色谱和分离步骤,旨在提高合成过程的效率和安全性(Tortoioli 等人,2020)。

作用机制

Target of Action

It’s known that triazole derivatives have been found to bind with high affinity to multiple receptors . They have been used in the synthesis of compounds that exhibited various biological activities , suggesting a broad range of potential targets.

Mode of Action

Triazole derivatives are known to interact with their targets through the formation of hydrogen bonds . This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Triazole derivatives have been associated with a variety of biological activities, suggesting they may impact multiple pathways . For instance, some triazole derivatives have shown inhibitory activity against carbonic anhydrase-II enzyme , which plays a crucial role in maintaining pH balance in the body.

Pharmacokinetics

The presence of the triazole ring in these compounds is known to improve pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Triazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could have a broad range of effects at the molecular and cellular level.

属性

IUPAC Name |

2-(1-ethyltriazol-4-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-2-9-4-5(7-8-9)3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLCIIUWGBILLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2892644.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2892650.png)

![2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide](/img/structure/B2892654.png)

![N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2892660.png)

![2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B2892663.png)